molecular formula C15H17N3O3 B14649287 N,N'-Diethyl-2-phenyloxazole-4,5-dicarboxamide CAS No. 42469-39-6

N,N'-Diethyl-2-phenyloxazole-4,5-dicarboxamide

Katalognummer: B14649287
CAS-Nummer: 42469-39-6
Molekulargewicht: 287.31 g/mol
InChI-Schlüssel: QACJFBZCOCJCGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-Diethyl-2-phenyloxazole-4,5-dicarboxamide is a heterocyclic compound that belongs to the oxazole family Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Diethyl-2-phenyloxazole-4,5-dicarboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenyloxazole-4,5-dicarboxylic acid with diethylamine under dehydrative conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for efficient industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-Diethyl-2-phenyloxazole-4,5-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamide groups can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N,N’-Diethyl-2-phenyloxazole-4,5-dicarboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N,N’-Diethyl-2-phenyloxazole-4,5-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N’-Diethyl-2-phenyloxazole-4,5-dicarboxamide is unique due to its specific diethylamide groups and the oxazole core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

42469-39-6

Molekularformel

C15H17N3O3

Molekulargewicht

287.31 g/mol

IUPAC-Name

4-N,5-N-diethyl-2-phenyl-1,3-oxazole-4,5-dicarboxamide

InChI

InChI=1S/C15H17N3O3/c1-3-16-13(19)11-12(14(20)17-4-2)21-15(18-11)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,16,19)(H,17,20)

InChI-Schlüssel

QACJFBZCOCJCGP-UHFFFAOYSA-N

Kanonische SMILES

CCNC(=O)C1=C(OC(=N1)C2=CC=CC=C2)C(=O)NCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.